2-(3-Cyclohexylpropionyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

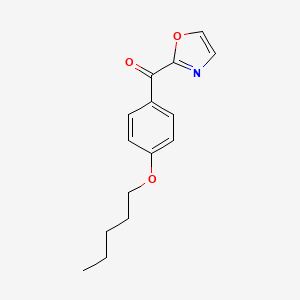

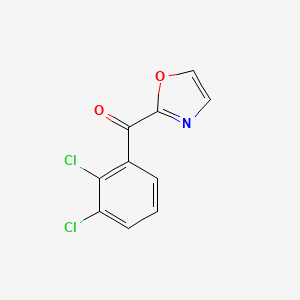

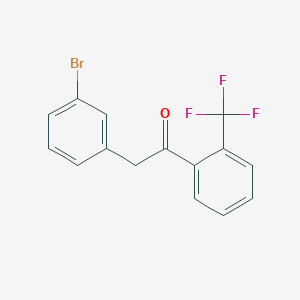

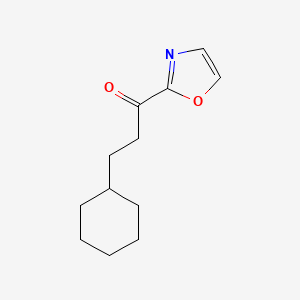

2-(3-Cyclohexylpropionyl)oxazole is a chemical compound with the molecular formula C12H17NO2 . It is also known by its CAS number 898759-06-3 . This compound belongs to the oxazole class and contains a cyclohexylpropionyl group. Its structure consists of an oxazole ring fused with a cyclohexane ring, resulting in a unique and potentially biologically active molecule .

Synthesis Analysis

The synthesis of 2-(3-Cyclohexylpropionyl)oxazole involves the condensation of appropriate starting materials, typically an oxazole precursor and a cyclohexylpropionyl derivative. The exact synthetic route may vary depending on the specific research or industrial process. Researchers have likely explored various synthetic methods to optimize yield, purity, and scalability .

Molecular Structure Analysis

The molecular structure of 2-(3-Cyclohexylpropionyl)oxazole comprises a five-membered oxazole ring and a cyclohexane ring. The cyclohexylpropionyl group is attached to the oxazole ring, contributing to its overall shape and properties. Analyzing the bond angles, hybridization, and stereochemistry of this compound provides insights into its stability and reactivity .

Chemical Reactions Analysis

2-(3-Cyclohexylpropionyl)oxazole may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and rearrangements. Researchers have likely investigated its reactivity with different reagents and conditions. Understanding its chemical behavior is crucial for designing synthetic routes and exploring potential applications .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Oxazole-based compounds, including structures similar to 2-(3-Cyclohexylpropionyl)oxazole, have been extensively studied for their anticancer properties. The heterocyclic nature of oxazoles, containing oxygen and nitrogen atoms, allows for diverse interactions with various enzymes and receptors. This facilitates the discovery of new drugs targeting cancer cells. Research indicates that oxazole-based compounds can inhibit the growth of cancer cells and may serve as potential anticancer agents. The structural diversity of these compounds enables the synthesis of biologically active derivatives with significant therapeutic potential in cancer treatment (Chiacchio et al., 2020).

Metabolic Syndrome Treatments

Oxazole derivatives have also been explored as dual agonists for peroxisome proliferator-activated receptors (PPARα/γ), which are targets for treating metabolic syndromes such as Type 2 diabetes. Certain chiral oxazole-arylpropionic acid derivatives exhibit balanced affinity for both PPARα and PPARγ, showing potential for the treatment and prevention of diseases mediated by these receptors. This suggests the applicability of oxazole derivatives in developing treatments for metabolic disorders, highlighting their versatility beyond anticancer applications (Expert Opinion on Therapeutic Patents, 2004).

Chemical Synthesis Innovations

The synthesis of oxazole derivatives, including 2-(3-Cyclohexylpropionyl)oxazole, has been a subject of significant interest in chemical research. Innovative methods have been developed for the efficient synthesis of oxazoles, contributing to advancements in the field of medicinal chemistry. Techniques such as gold-catalyzed oxidation strategies have facilitated modular synthesis of oxazole structures, which are crucial in natural products and pharmaceuticals. These developments underscore the importance of oxazoles in drug discovery and the continuous efforts to improve their synthesis for broader applications (Luo et al., 2012).

Biological Activity Review

The biological activities of oxazole derivatives have been comprehensively reviewed, emphasizing their importance in medicinal chemistry. Oxazoles have been identified as intermediates in the synthesis of new chemical entities, showcasing a wide spectrum of biological activities. This has attracted global attention towards synthesizing various oxazole derivatives and screening them for diverse biological functions. The therapeutic potentials of oxazole scaffolds in medical applications are vast, ranging from anticancer to antimicrobial and beyond, underscoring their significance in pharmaceutical research (Kakkar & Narasimhan, 2019).

Eigenschaften

IUPAC Name |

3-cyclohexyl-1-(1,3-oxazol-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-11(12-13-8-9-15-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWFDVDGCXETNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642051 |

Source

|

| Record name | 3-Cyclohexyl-1-(1,3-oxazol-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Cyclohexylpropionyl)oxazole | |

CAS RN |

898759-06-3 |

Source

|

| Record name | 3-Cyclohexyl-1-(1,3-oxazol-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.